Computed Lipophilicity (XLogP3): Quantified Difference Between the N2‑Methyl Target Compound and the N2‑H Demethyl Analog
The target compound 5-(3-hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one (XLogP3 = –1.0) is 0.5 log units more lipophilic than its direct N2‑demethyl analog 5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one (XLogP3 = –1.5) [1][2]. This difference translates to an approximately three‑fold higher predicted octanol‑water partition coefficient for the methyl‑bearing compound, making it a more attractive starting point for CNS or intracellular target programmes where a slightly higher logP is desired.
| Evidence Dimension | Computed XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = –1.0 |
| Comparator Or Baseline | 5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one (demethyl analog); XLogP3 = –1.5 |
| Quantified Difference | Δ = +0.5 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A 0.5 log unit shift in XLogP3 can meaningfully alter predicted passive permeability and solubility profiles, providing a defined rationale for selecting the N2-methylated scaffold over the free NH analog in early-stage drug discovery libraries.
- [1] PubChem. Compound Summary for CID 71418076: 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71418076 (accessed 2026-04-30). View Source
- [2] PubChem. 4-(3-Hydroxyprop-1-ynyl)-1H-pyridazin-6-one (5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one). National Center for Biotechnology Information. Computed properties from CID structure search. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
